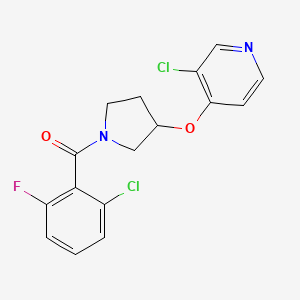

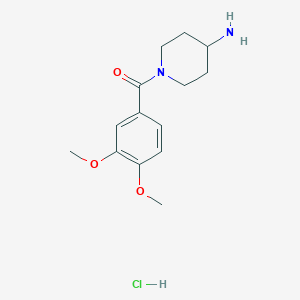

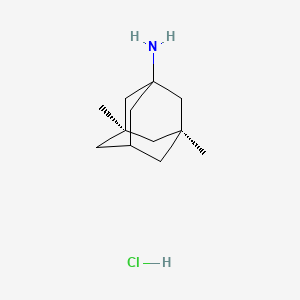

![molecular formula C23H16N4O2 B2427478 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-25-3](/img/structure/B2427478.png)

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Physical And Chemical Properties Analysis

Being a weak tertiary base, quinoline forms salts with acids and exhibits reactions similar to benzene and pyridine .科学的研究の応用

Synthesis and Derivative Formation

Synthesis and Characterization : The compound and its derivatives can be synthesized through various methods, including reductive cyclization and aminoalkylation. For instance, Nagarajan and Shah (1992) demonstrated the synthesis of pyrazolo[3,4-c]quinoline derivatives through reduction and thermal cyclization, followed by aminoalkylation uniquely at N(3) (Nagarajan & Shah, 1992).

Derivative Preparation : Coutts and El-Hawari (1977) explored the preparation of various 1′,2′-dihydrospiro derivatives of pyrazolone-quinoline, which were characterized using mass, IR, and 1Hmr spectra (Coutts & El-Hawari, 1977).

Optical and Structural Studies

Optical Absorption and Quantum-Chemical Simulations : Studies by Koścień et al. (2003) on pyrazolo[3,4-b]quinoline derivatives revealed insights into their absorption spectra and structural properties, which are important for applications in materials science (Koścień et al., 2003).

Structural Comparisons and Analysis : Research by Portilla et al. (2008) provided structural comparisons of isomeric series of benzo[h]pyrazolo[3,4-b]quinolines, which are critical for understanding the molecular behavior and potential applications of these compounds (Portilla et al., 2008).

Novel Synthesis Methods

L-Proline-Catalyzed Synthesis : Rajesh et al. (2011) demonstrated an "on water" protocol for synthesizing structurally complex heterocyclic ortho-quinones using L-proline as a catalyst, showcasing an environmentally friendly approach (Rajesh et al., 2011).

Impact of Intramolecular H-Bonding : Szlachcic et al. (2020) analyzed the role of intramolecular hydrogen bonds in the reductive cyclization process of pyrazole derivatives, highlighting the importance of molecular interactions in synthesis processes (Szlachcic et al., 2020).

Applications in Organic Light-Emitting Diodes (OLEDs)

- OLEDs and Photophysical Properties : Research on variously substituted pyrazoloquinolines as emitting materials in OLEDs has shown promising results. This includes studies on the synthesis, characterization, and application of these compounds in OLED technology, reflecting their potential in display and lighting technologies (Y. T. and et al., 2001).

作用機序

The mechanism of action of quinoline and its derivatives can vary widely depending on the specific compound and its biological target. For example, some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

将来の方向性

特性

IUPAC Name |

7-methyl-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O2/c1-15-10-11-19-21(12-15)24-14-20-22(16-6-3-2-4-7-16)25-26(23(19)20)17-8-5-9-18(13-17)27(28)29/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXHVCJJLDFASO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

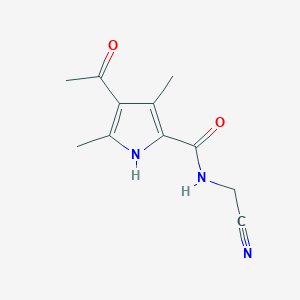

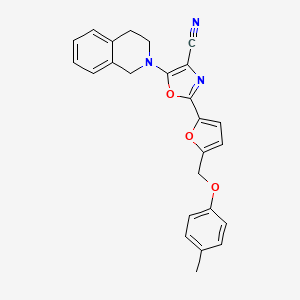

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)

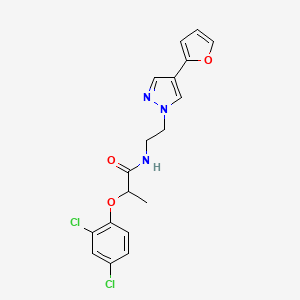

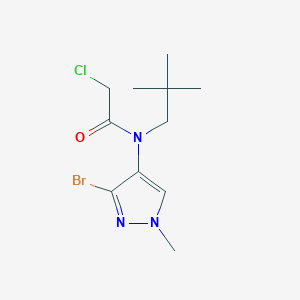

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)

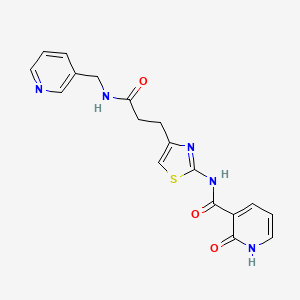

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2427408.png)

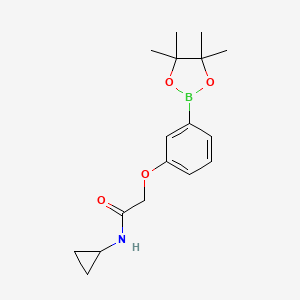

![1'-(4-(Piperidin-1-ylsulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2427412.png)